4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c1-12-15(26-17(20-12)23-8-2-3-9-23)16(25)19-10-13-11-24(22-21-13)14-4-6-18-7-5-14/h2-9,11H,10H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQEKKEGMIEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach starts with the preparation of the 1-(pyridin-4-yl)-1H-1,2,3-triazole intermediate through a Huisgen cycloaddition reaction between azides and alkynes. This intermediate is then coupled with a thiazole derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine or triazole derivatives.
Scientific Research Applications
4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile molecule in biochemical studies.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p in ) share a carboxamide-linked pyrazole scaffold but differ in substituents (e.g., chloro, cyano, aryl groups). Key distinctions include:
- Core Heterocycle : The target compound’s thiazole ring replaces the pyrazole core, altering electronic properties (thiazole’s sulfur atom increases electron deficiency compared to pyrazole) .
- Substituents: The target’s pyrrole and pyridinyl-triazole groups contrast with the chloro and cyano substituents in 3a–3p.
Triazole-Pyridine Hybrids
1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide () features a triazole-carboxamide linkage but uses a methoxyphenyl group and a pyrazolylpropyl chain. Comparison highlights:
- Linker Flexibility : The target’s triazolylmethyl linker is shorter and more rigid than the propyl chain in , which may reduce conformational entropy and enhance target binding .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The target’s rigid structure suggests a higher melting point than 3a (133–135°C) but lower than 3d (181–183°C) due to reduced halogen substituents .
- Solubility : The pyridinyl-triazole group may enhance aqueous solubility compared to halogenated derivatives like 3b or 3e .
Spectroscopic and Analytical Data
- NMR Spectroscopy : The target’s ¹H-NMR would display signals for pyrrole (δ ~6.5–7.0 ppm), pyridine (δ ~7.5–8.5 ppm), and thiazole protons (δ ~2.5–3.0 ppm for methyl). This contrasts with 3a’s aromatic protons (δ 7.43–8.12 ppm) and methyl groups (δ 2.66 ppm) .
- Mass Spectrometry : The target’s molecular ion ([M+H]⁺) is estimated at ~440, distinct from 3a (403.1) and 3d (421.0) .
Biological Activity
The compound 4-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a pyrrol moiety, and a triazole linked to a pyridine. Its molecular formula is , which indicates the presence of multiple heteroatoms that contribute to its biological properties.
Structural Highlights
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to the compound's reactivity and biological activity. |
| Pyridine | Enhances solubility and pharmacokinetic properties. |
| Triazole | Known for diverse biological activities including antifungal and anticancer effects. |
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing triazole moieties. Research indicates that This compound exhibits significant antifungal activity against various strains of fungi, including Candida species. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways involved include the modulation of the JNK signaling pathway, which is critical in regulating cell survival and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital in optimizing the efficacy of this compound. Modifications in the thiazole or triazole rings can lead to variations in biological activity. For instance, substituents at specific positions on these rings have been shown to enhance or diminish activity against targeted biological pathways .
Study 1: Antifungal Efficacy
A study conducted on various derivatives of triazole-containing compounds demonstrated that those similar to This compound exhibited potent antifungal effects against Candida albicans. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents like fluconazole .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound was shown to induce apoptosis through caspase activation. The IC50 values indicated a promising therapeutic index compared to existing chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
